molecular formula C12H12Cl2N2O3S2 B2574445 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide CAS No. 324545-23-5

2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide

Cat. No.: B2574445
CAS No.: 324545-23-5
M. Wt: 367.26
InChI Key: UHSOKYXZSJHALO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is a synthetic organic compound with the molecular formula C11H11Cl2NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 3-aminotetrahydrothiophene-1,1-dioxide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.

    Catalysts and Solvents: Common solvents include dichloromethane or chloroform, and catalysts such as triethylamine may be used to facilitate the reaction.

    Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 3-aminotetrahydrothiophene-1,1-dioxide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted products depend on the nucleophile used, such as amino or thiol derivatives.

Scientific Research Applications

2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the dioxidotetrahydrothiophene group.

    N-(tetrahydrothiophen-3-yl)benzamide: Contains the tetrahydrothiophene ring but without the dichloro substituents.

Uniqueness

2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide is unique due to the combination of its dichlorobenzamide and dioxidotetrahydrothiophene moieties, which confer distinct chemical and biological properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S2/c13-7-1-2-9(10(14)5-7)11(17)16-12(20)15-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSOKYXZSJHALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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